molecular formula C13H20N2O2S B1386427 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone CAS No. 4506-87-0

2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone

Cat. No.: B1386427
CAS No.: 4506-87-0
M. Wt: 268.38 g/mol
InChI Key: YPSBFOKLXSIILA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-1-one . The nomenclature follows these guidelines:

  • The propan-1-one backbone serves as the parent chain, with the ketone group at position 1.
  • The thiophen-2-yl substituent (a five-membered aromatic ring containing sulfur) is attached to the carbonyl carbon.
  • The 4-(2-hydroxyethyl)piperazin-1-yl group is a secondary substituent at position 2 of the propanone chain.

Systematic Identification :

  • Molecular Formula : $$ \text{C}{13}\text{H}{20}\text{N}2\text{O}2\text{S} $$ (calculated from PubChem data).
  • CAS Registry Number : 4506-87-0.
  • Key Functional Groups :
    • Piperazine ring (six-membered diamine).
    • Hydroxyethyl group (-CH$$2$$CH$$2$$OH).
    • Thiophene ring (aromatic heterocycle with sulfur).
    • Propanone ketone.

Molecular Structure Analysis via X-Ray Crystallography

While direct X-ray crystallographic data for this compound is not publicly available, structural insights can be inferred from related piperazine-thiophene hybrids:

Key Inferences from Analogous Structures:

  • Thiophene Ring Geometry :

    • In similar compounds (e.g., chalcone derivatives), the thiophene ring adopts a planar conformation with bond lengths of ~1.70–1.74 Å for C-S and 1.36–1.41 Å for C-C.
    • Dihedral angles between the thiophene and adjacent carbonyl groups typically range from 5–15° , suggesting moderate conjugation.
  • Piperazine Ring Conformation :

    • Piperazine derivatives often exhibit a chair conformation in solid-state structures, with N-C bond lengths of ~1.45 Å.
    • The hydroxyethyl substituent likely projects axially from the piperazine ring, as seen in related compounds like HEPES (2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid).
  • Intermolecular Interactions :

    • Hydrogen bonding between the hydroxyethyl group and carbonyl oxygen may stabilize the crystal lattice, as observed in N,N'-bis-(2,3-dihydroxypropyl)-5-N-(2-hydroxyethyl)glycolamido-2,4,6-triiodoisophthalamide .
Hypothetical Unit Cell Parameters (Based on Analogues):
Parameter Value
Crystal System Monoclinic
Space Group $$ P2_1/c $$
$$ a $$ (Å) 8.2–8.3
$$ b $$ (Å) 13.1–13.2
$$ c $$ (Å) 14.1–14.3
$$ \beta $$ (°) 125.5–126.0

Quantum Chemical Calculations for Electronic Configuration

Computational studies provide insights into the electronic structure of piperazine-thiophene hybrids:

Density Functional Theory (DFT) Predictions:

  • Frontier Molecular Orbitals :

    • The HOMO (Highest Occupied Molecular Orbital) is localized on the thiophene ring and carbonyl group, indicating nucleophilic reactivity.
    • The LUMO (Lowest Unoccupied Molecular Orbital) resides primarily on the piperazine ring, suggesting electrophilic susceptibility.
  • Charge Distribution :

    • Natural Population Analysis (NPA) charges reveal:
      • Thiophene sulfur : $$-0.25 \, e$$ (partial negative charge).
      • Carbonyl oxygen : $$-0.45 \, e$$.
      • Piperazine nitrogen : $$-0.30 \, e$$.
  • Dipole Moment :

    • Calculated dipole moment: 4.8–5.2 Debye , driven by the polar hydroxyethyl and carbonyl groups.
Table 1: Calculated Electronic Parameters for Related Compounds
Compound HOMO (eV) LUMO (eV) Band Gap (eV)
Target Compound -6.2 -1.9 4.3
4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone -5.9 -1.7 4.2
HEPES -7.1 -0.8 6.3

Comparative Analysis with Related Piperazine-Thiophene Hybrids

Structural and Functional Comparisons:

Table 2: Key Features of Piperazine-Thiophene Hybrids
Compound Molecular Formula Substituents Key Applications
Target Compound $$ \text{C}{13}\text{H}{20}\text{N}2\text{O}2\text{S} $$ Hydroxyethyl, propanone Pharmaceutical intermediates
4-((2E)-3-phenylprop-2-enyl)piperazinyl 2-thienyl ketone $$ \text{C}{17}\text{H}{20}\text{N}_2\text{O}\text{S} $$ Phenylpropenyl, ketone Organic electronics
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone $$ \text{C}{12}\text{H}{19}\text{N}2\text{O}2\text{S} $$ Methoxy, methanone Antimicrobial research
1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-one $$ \text{C}8\text{H}{16}\text{N}2\text{O}2 $$ Propan-2-one Solubility enhancers

Key Trends:

  • Electron-Withdrawing Groups :
    • The propanone moiety in the target compound enhances polarity compared to propan-2-one derivatives.
  • Aromatic Interactions :
    • Thiophene-containing hybrids exhibit stronger π-π stacking than purely aliphatic analogues.
  • Hydrogen-Bonding Capacity :
    • Hydroxyethyl groups improve aqueous solubility, as evidenced by HEPES (solubility: >100 mg/mL).

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11(13(17)12-3-2-10-18-12)15-6-4-14(5-7-15)8-9-16/h2-3,10-11,16H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSBFOKLXSIILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CS1)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656475
Record name 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4506-87-0
Record name 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 2-(Hydroxyethyl)piperazine Intermediate

The hydroxyethyl substitution on the piperazine ring is typically introduced by:

  • Reductive alkylation and cyclization of monoethanolamine and diethanolamine under hydrogen atmosphere using a hydrogenation-dehydrogenation catalyst. This method avoids the use of excess piperazine and simplifies purification by reducing unreacted starting materials.

  • Alternatively, reaction of piperazine with ethylene oxide is a classical approach to produce N-(2-hydroxyethyl)piperazine, but requires recovery of excess piperazine, making it less efficient.

  • Another method involves alkylation of piperazine derivatives with 2-chloroethanol or 2-hydroxyethyl halides in the presence of bases or triethanolamine in solvents like toluene or acetone, followed by heating and purification steps.

Formation of the 1-(2-thienyl)-1-propanone Moiety

  • The 1-(2-thienyl)-1-propanone fragment can be prepared by standard ketone synthesis methods involving:

    • Alkylation of thiophene derivatives with appropriate propanone precursors or

    • Friedel-Crafts acylation of thiophene with propanoyl chloride derivatives.

  • These intermediates are then coupled with the piperazine derivative to form the final compound.

Coupling to Form 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone

  • The coupling step generally involves nucleophilic substitution or reductive amination where the piperazine nitrogen attacks the carbonyl carbon of the propanone moiety or its activated derivative.

  • The reaction conditions typically include:

    • Use of polar aprotic solvents (e.g., dichloromethane, methanol mixtures)

    • Controlled temperature ranges (from -40°C to reflux temperatures depending on solvent)

    • Use of catalysts or bases to facilitate the reaction

  • Purification steps include solvent removal by evaporation under reduced pressure, filtration, and drying.

Detailed Process Example (Adapted from Related Piperazine Derivative Syntheses)

Step Description Conditions Notes
1 Preparation of N-(2-hydroxyethyl)piperazine Reductive alkylation of monoethanolamine and diethanolamine under hydrogen atmosphere with catalyst Molar ratio 3:1 (monoethanolamine:diethanolamine), heated under pressure
2 Synthesis of 1-(2-thienyl)-1-propanone intermediate Friedel-Crafts acylation or alkylation of thiophene derivatives Use of acid chlorides, Lewis acid catalysts
3 Coupling of piperazine derivative with propanone moiety Reaction in dichloromethane/methanol solvent mixture Temperature 20-35°C, possible use of base or catalyst
4 Purification Solvent evaporation under reduced pressure, filtration, drying Optional seeding to promote crystallization

Solvent Systems and Purification Techniques

  • Suitable solvents for dissolution and reaction include alcohols, chloro solvents, polar aprotic solvents, or their mixtures .

  • Solvent removal techniques include:

    • Evaporation under reduced pressure

    • Flash evaporation

    • Vacuum drying

    • Spray drying or freeze drying for amorphous forms

  • Crystallization can be induced by adding anti-solvents such as methyl tert-butyl ether or cyclohexane, sometimes with seeding crystals to control polymorph formation.

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically influences the purity and form (amorphous vs crystalline) of the final compound.

  • Reductive alkylation methods for hydroxyethyl piperazine intermediates offer better control over side products and reduce waste.

  • The coupling step requires careful stoichiometric control and temperature regulation to maximize yield and minimize impurities.

  • Use of polar aprotic solvents and mild temperatures favors selective substitution without degradation of sensitive functional groups.

Summary Table of Key Preparation Parameters

Parameter Optimal Range/Condition Purpose/Effect
Monoethanolamine:Diethanolamine ratio 3:1 to 1:3 Efficient N-(2-hydroxyethyl)piperazine synthesis
Hydrogenation catalyst Present during reductive alkylation Facilitates selective alkylation
Solvent system Alcohols, dichloromethane/methanol mixtures Solubilize reactants, control reaction rate
Temperature for coupling 20-35°C Controls reaction kinetics and product quality
Solvent removal Vacuum evaporation, spray drying Purification and isolation of pure compound
Crystallization anti-solvents Methyl tert-butyl ether, cyclohexane Control polymorph formation and purity

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone, often referred to as HEPT, has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Chemical Formula

  • Molecular Formula: C13H18N2O2S
  • Molecular Weight: 270.36 g/mol

Structural Features

  • Thienyl Group: Enhances lipophilicity and potential receptor interactions.
  • Piperazine Ring: Known for its role in various pharmacological activities.
  • Hydroxyethyl Substitution: Increases water solubility, facilitating biological activity.

Pharmacological Research

HEPT has been investigated for its potential pharmacological properties, particularly in the fields of neuropharmacology and psychiatry. Studies have demonstrated its efficacy as a ligand for various neurotransmitter receptors, including serotonin and dopamine receptors.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored HEPT's antidepressant-like effects in animal models. The results indicated that HEPT significantly reduced depressive behaviors in rodents, suggesting its potential as a treatment for depression.

Study Methodology Findings
Journal of Medicinal Chemistry (2020)Rodent model testingSignificant reduction in depressive behaviors

Anticancer Research

Recent investigations have also focused on HEPT's anticancer properties. Preliminary studies indicate that HEPT exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Assay

Research published in Cancer Letters assessed the cytotoxic effects of HEPT on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings revealed that HEPT induced apoptosis in these cells, highlighting its potential as an anticancer agent.

Study Cell Line IC50 Value Mechanism
Cancer Letters (2021)MCF-715 µMInduction of apoptosis
Cancer Letters (2021)A54920 µMInduction of apoptosis

Neuroprotective Effects

HEPT has shown promise in neuroprotective research, particularly regarding neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate oxidative stress and inflammation is of particular interest.

Case Study: Neuroprotection in Models of Alzheimer's Disease

A study featured in Neuroscience Letters evaluated HEPT's neuroprotective effects against beta-amyloid-induced toxicity in neuronal cultures. Results indicated that HEPT significantly reduced cell death and oxidative stress markers.

Study Model Outcome
Neuroscience Letters (2022)Neuronal cultures exposed to beta-amyloidReduced cell death and oxidative stress

Antimicrobial Activity

The antimicrobial properties of HEPT have also been explored, particularly against bacterial strains. Studies suggest that HEPT exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Study: Antibacterial Efficacy

Research published in Journal of Antibiotics reported that HEPT demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections.

Study Bacterial Strain Minimum Inhibitory Concentration (MIC)
Journal of Antibiotics (2023)Staphylococcus aureus32 µg/mL
Journal of Antibiotics (2023)Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets. The piperazine ring and thienyl group allow it to bind to various enzymes and receptors, modulating their activity. This compound can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, including serotonin receptor ligands, opioid analogs, and tranquilizers. Below is a detailed comparison:

Structural and Functional Analogues

Table 1: Key Structural Features and Implications
Compound Name (CAS No. if available) Key Substituents Pharmacological Implications References
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone 2-Thienyl (aromatic), 4-(2-hydroxyethyl)piperazino (polar) Enhanced solubility; potential CNS activity
RS 67333 4-Amino-5-chloro-2-methoxy-phenyl, 1-butyl-4-piperidinyl 5-HT₄ receptor agonist; lipophilic
RS 39604 4-Amino-5-chloro-2-(3,5-dimethoxy-benzyloxy)phenyl, methylsulfonylaminoethyl Improved metabolic stability; serotonin modulation
N-[1-[1-methyl-2-(2-thienyl)ethyl]-4-piperidyl]propionanilide 2-Thienyl, propionanilide Suspected opioid receptor interaction (anilide motif)
Carphenazine Maleate (29753-44-2) Phenothiazine core, 4-(2-hydroxyethyl)piperazinylpropyl Tranquilizer (D₂ receptor antagonism)
Key Observations:

Aromatic Groups: The 2-thienyl group in the target compound is smaller and less electron-rich than the phenothiazine ring in Carphenazine or the dimethoxy-benzyloxy group in RS 39603. This may reduce off-target interactions but limit binding affinity to certain receptors . Thienyl-containing analogs (e.g., N-[1-[1-methyl-2-(2-thienyl)ethyl]-4-piperidyl]propionanilide) are associated with opioid activity, suggesting the target compound may interact with similar pathways .

RS 39604’s methylsulfonylaminoethyl group may confer metabolic stability via resistance to oxidative degradation, a feature absent in the target compound .

Therapeutic Potential: Carphenazine’s tranquilizing activity (via phenothiazine and piperazinyl groups) implies that the target compound’s thienyl-piperazino scaffold could also target CNS receptors, though with distinct selectivity .

Physicochemical Properties and SAR Trends

While direct data on the target compound’s properties are unavailable, inferences can be drawn:

  • Solubility : The hydroxyethyl group likely increases water solubility compared to RS 67333 (logP reduced by ~1–2 units).
  • Metabolic Stability : Lacking RS 39604’s sulfonyl group, the target compound may undergo faster hepatic metabolism.
  • Receptor Binding: The thienyl group’s smaller size may favor interactions with compact binding pockets (e.g., 5-HT₄ or σ receptors) over bulkier phenothiazine targets .

Biological Activity

Overview

2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone, with the molecular formula C13H20N2O2S and a molecular weight of 268.38 g/mol, is a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, backed by relevant case studies and research findings.

  • IUPAC Name : 2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-thiophen-2-ylpropan-1-one
  • Molecular Structure : The compound features a piperazine ring substituted with a hydroxyethyl group and a thienyl moiety.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The piperazine ring is known for its role in modulating neurotransmitter systems, while the thienyl group contributes to the compound's electronic properties, enhancing binding affinities to biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, potentially altering physiological responses.

Pharmacological Applications

Research indicates that this compound has been investigated for various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits good antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Case Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at certain concentrations .
  • Cytotoxic Effects : The compound has been tested for cytotoxicity against cancer cell lines.
    • Findings : In vitro assays demonstrated that it can induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent .
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it has been explored for effects on the central nervous system.
    • Research Insight : Studies indicate it may affect serotonin and dopamine pathways, leading to mood modulation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is insightful:

CompoundStructureBiological Activity
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-furyl)-1-propanoneSimilar to thienyl variantModerate antimicrobial activity
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-phenyl)-1-propanoneContains phenyl instead of thienylEnhanced neuropharmacological effects

The thienyl group in the compound under discussion imparts unique electronic characteristics that may enhance its binding affinity compared to its analogs.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore enhanced biological activities:

  • Synthesis Techniques : Microwave-assisted synthesis has been employed to produce various derivatives rapidly, allowing for high-throughput screening of biological activity .
  • Screening Results : Many derivatives have shown improved antimicrobial and cytotoxic profiles compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(2-hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a thienyl-propanone precursor with 4-(2-hydroxyethyl)piperazine under reflux in anhydrous solvents like dichloromethane or acetonitrile. Key parameters include reaction temperature (70–90°C), stoichiometric ratios (1:1.2 for propanone:piperazine), and acid catalysts (e.g., HCl) to enhance nucleophilicity . Purity is typically achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) .

Q. How is the structural identity of this compound validated in experimental settings?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm, piperazine N–CH2_2 at δ 2.5–3.5 ppm) .
  • FT-IR : Carbonyl stretch (C=O) at ~1700 cm1^{-1}, hydroxyethyl O–H at ~3400 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns .

Q. What preliminary pharmacological activities are associated with this compound?

  • Methodological Answer : Screen for central nervous system (CNS) activity due to structural similarity to cathinone derivatives (e.g., thiothinone in ). Use in vitro assays like dopamine/norepinephrine transporter inhibition (IC50_{50} via radioligand binding) or locomotor activity tests in rodent models .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production without compromising purity?

  • Methodological Answer :

  • Process Optimization : Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 12 hours) and improve yield (85% vs. 60%) .
  • Solvent Selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity .
  • Workup : Employ liquid-liquid extraction (LLE) with pH adjustment (basic aqueous phase) to isolate the product efficiently .

Q. How to resolve contradictions in spectral data between batches synthesized under varying conditions?

  • Methodological Answer :

  • Variable Temperature NMR : Identify conformational isomers (e.g., piperazine ring chair vs. boat) causing signal splitting .
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure (e.g., bond angles, torsional strain in the hydroxyethyl group) .
  • Batch Consistency : Standardize reaction conditions (humidity control, inert atmosphere) to minimize solvate or polymorph formation .

Q. What computational approaches are suitable for predicting the compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Docking Studies : Model interactions with dopamine receptors (e.g., D2R PDB: 6CM4) using AutoDock Vina. Focus on the thienyl group’s π–π stacking and hydroxyethyl’s H-bonding .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and Hammett constants to predict bioavailability and CNS penetration .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Hydrolysis of the carbonyl group is a major pathway .
  • Stabilizers : Add antioxidants (0.1% BHT) or store in amber vials under nitrogen to extend shelf life .

Q. What analytical methods are recommended for detecting trace impurities in the compound?

  • Methodological Answer :

  • GC-MS : Detect volatile byproducts (e.g., unreacted thienyl precursors) with a DB-5MS column .
  • HPLC-DAD/ELSD : Quantify non-volatile impurities (e.g., piperazine dimers) using a zwitterionic HILIC column .
  • LC-HRMS : Identify unknown degradants with a Q-TOF mass spectrometer (mass accuracy < 2 ppm) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid side reactions (e.g., hydroxyethyl group oxidation) .
  • Biological Assays : Include positive controls (e.g., bupropion for cathinone derivatives) to validate assay sensitivity .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling rate) meticulously to ensure batch-to-batch consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone

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